Product packaging for 3-cyclohexyl-N-methylpropanamide(Cat. No.:CAS No. 330855-40-8)

3-cyclohexyl-N-methylpropanamide

Cat. No.: B2369263
CAS No.: 330855-40-8
M. Wt: 169.268
InChI Key: NKQAGLASNCWFIR-UHFFFAOYSA-N
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Description

Contextualization of the Amide Functional Group in Chemical Research

The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is one of the most fundamental and prevalent linkages in both biological systems and synthetic chemistry. Its importance is underscored by its presence in the backbone of proteins, where it forms the peptide bonds that link amino acids together. This inherent stability and structural role in nature have made amides a cornerstone of medicinal chemistry and materials science.

Amides are generally stable and less reactive than other carbonyl derivatives like esters or acid chlorides. This stability, coupled with their ability to participate in hydrogen bonding, influences the physical and chemical properties of the molecules in which they are found. In chemical research, the synthesis of amides is a frequently performed transformation, with numerous methods developed to facilitate their formation from carboxylic acids and amines. rsc.orgscribd.comresearchgate.net The exploration of novel amide-containing compounds continues to be a vibrant area of research, driven by the quest for new pharmaceuticals, polymers, and other functional materials. researchgate.net

Significance of Cyclohexyl Moieties in Organic Scaffolds

The cyclohexyl group, a six-membered saturated hydrocarbon ring, is a common structural motif in organic chemistry. Its non-planar, chair-like conformation provides a three-dimensional scaffold that can significantly influence the properties of a molecule. The incorporation of a cyclohexyl ring can increase lipophilicity, which is a critical parameter in drug design as it affects a molecule's ability to cross cell membranes.

Furthermore, the conformational rigidity of the cyclohexyl ring can be exploited to control the spatial arrangement of other functional groups within a molecule, thereby influencing its interaction with biological targets such as enzymes and receptors. The presence of a cyclohexyl moiety can also enhance the metabolic stability of a compound by shielding adjacent functional groups from enzymatic degradation.

Overview of Research Trajectories for Amides with Cycloalkane Substituents

Research into amides bearing cycloalkane substituents, such as the cyclohexyl group in 3-cyclohexyl-N-methylpropanamide, often focuses on their potential applications in medicinal chemistry. The combination of the robust amide linkage and the lipophilic, conformationally defined cycloalkane ring can lead to compounds with interesting biological activities.

Studies in this area often involve the synthesis of libraries of related compounds to explore structure-activity relationships (SAR). By systematically varying the cycloalkane ring size, the substituents on the amide nitrogen, and the length of the alkyl chain connecting the two moieties, researchers can fine-tune the properties of these molecules to optimize their biological effects. For instance, research has been conducted on N-substituted amides of cyclohexane (B81311) carboxylic acids to explore their potential pharmacological activities. While specific research on this compound is not widely published, the general interest in this class of compounds suggests that it could be a candidate for such exploratory studies.

Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 330855-40-8
Molecular Formula C₁₀H₁₉NO
Molecular Weight 169.27 g/mol
InChI Key NKQAGLASNCWFIR-UHFFFAOYSA-N

Potential Synthetic Routes

Given the structure of this compound, several general and well-established methods for amide synthesis could be employed for its preparation. A common approach involves the coupling of a carboxylic acid with an amine.

In the case of this compound, this would involve the reaction of 3-cyclohexylpropanoic acid with methylamine (B109427) . This transformation can be facilitated by a variety of coupling reagents that activate the carboxylic acid, allowing for nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-cyclohexylpropanoyl chloride would then readily react with methylamine to form the desired amide.

Another modern approach involves the direct amidation of carboxylic acids and amines using borate (B1201080) esters, such as B(OCH₂CF₃)₃, which can proceed under relatively mild conditions. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO B2369263 3-cyclohexyl-N-methylpropanamide CAS No. 330855-40-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclohexyl-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-11-10(12)8-7-9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQAGLASNCWFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Cyclohexyl N Methylpropanamide and Its Derivatives

General Synthetic Strategies for N-Methylpropanamides with Cyclohexyl Moieties

The construction of N-methylpropanamides bearing a cyclohexyl group can be achieved through several reliable synthetic routes. These methods generally focus on the efficient creation of the amide linkage.

The most common and widely researched method for forming amide bonds is the N-acylation of an amine. bath.ac.ukresearchgate.net This process involves reacting an amine with an activated carboxylic acid derivative. For a tertiary amide like 3-cyclohexyl-N-methylpropanamide, this would typically involve the reaction of methylamine (B109427) with an activated form of 3-cyclohexylpropanoic acid.

Acyl chlorides are highly reactive carboxylic acid derivatives that readily react with amines to form amides in high yields. rsc.org The general process involves converting the carboxylic acid (e.g., 3-cyclohexylpropanoic acid) to its corresponding acyl chloride, often using a reagent like thionyl chloride (SOCl₂), and then introducing the amine (methylamine). rsc.org This addition-elimination reaction is highly favored, making it a convenient route for producing tertiary amides. rsc.org

Alternatively, direct condensation of a carboxylic acid and an amine can be promoted by coupling agents. These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine. Commonly used coupling agents are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitate amide bond formation under mild, neutral pH conditions by acting as a dehydrating agent. masterorganicchemistry.comyoutube.com Other modern coupling reagents have been developed to improve efficiency and minimize side reactions. nih.govorganic-chemistry.org

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Abbreviation Key Features
N,N'-Dicyclohexylcarbodiimide DCC Widely used dehydrating agent; forms a urea (B33335) byproduct. masterorganicchemistry.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) EDC Water-soluble analog of DCC, simplifying product purification. masterorganicchemistry.com
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU Forms an active ester, efficient for peptide synthesis.
(Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate BOP Highly effective but has raised safety concerns.

Nitriles serve as valuable precursors for amides through hydrolysis. libretexts.org The conversion of a nitrile to an amide can be achieved under acidic or basic conditions. ijariie.com For instance, 3-cyclohexylpropanenitrile (B1354802) could be hydrolyzed to 3-cyclohexylpropanamide. Subsequent N-methylation would be required to obtain the final product. The Ritter reaction is another significant method where a nitrile reacts with an alcohol or alkene in the presence of a strong acid to form an N-substituted amide. ijariie.com

The synthesis of amides from nitriles can be challenging because the resulting amide can be further hydrolyzed to a carboxylic acid. ijariie.com However, methods using reagents like potassium tert-butoxide under ultrasonic irradiation have been developed to achieve good yields of amides from nitriles at room temperature. ijariie.com

Alkyl halides can also be utilized in the synthesis of amides, typically in post-amidation modification steps or in reactions to form precursors. For example, an N-H bond of a pre-formed amide can be alkylated, or an amine can be synthesized through the reaction of an alkyl halide with an ammonia (B1221849) source before its subsequent acylation.

Targeted Synthesis of this compound Scaffolds

The direct synthesis of this compound is most efficiently approached by starting with a readily available precursor that already contains the cyclohexylpropane skeleton.

While this compound itself is achiral, the synthesis of its derivatives often requires control over stereochemistry and regiochemistry. For example, introducing substituents on the cyclohexyl ring can create stereocenters.

Stereoselective routes can involve methods like the aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester, which can establish specific stereochemistry in the resulting molecule. mdpi.com Such methodologies are crucial for preparing chiral diamine derivatives. mdpi.com Regioselective reactions are also critical when dealing with multifunctional precursors. For instance, a TfOH-mediated, metal-free protocol has been developed for the synthesis of spiro-heterocycles that proceeds with exclusive regioselectivity through a cascade hydroalkoxylation and intramolecular amide-cyclization. rsc.org While not directly applied to the target compound, these principles of selective synthesis are fundamental in developing complex derivatives.

The most direct and common laboratory synthesis of this compound starts with 3-cyclohexylpropanoic acid. This precursor is commercially available or can be synthesized through various standard organic reactions.

The synthesis follows the general acylation strategies outlined previously. A typical procedure would be:

Activation of 3-cyclohexylpropanoic acid: The carboxylic acid is converted into a more reactive derivative. A highly effective method is the formation of the acyl chloride by reacting 3-cyclohexylpropanoic acid with thionyl chloride (SOCl₂), often under reflux conditions. rsc.org

Amidation: The resulting 3-cyclohexylpropanoyl chloride is then reacted with methylamine (CH₃NH₂) at room temperature to yield this compound. rsc.org This reaction is generally high-yielding.

Alternatively, a one-pot procedure using a coupling agent like DCC or EDC can directly link 3-cyclohexylpropanoic acid with methylamine without isolating the acyl chloride intermediate. masterorganicchemistry.com

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry seeks to improve upon classical methods by enhancing yield, reducing reaction times, and employing more environmentally friendly conditions.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can significantly accelerate amide formation. ijariie.com The synthesis of amides from carboxylic acids and isocyanides or nitriles can be achieved in high yields and short reaction times under ultrasonic irradiation at ambient temperatures. ijariie.com

Flow Chemistry: Continuous-flow synthesis offers advantages over traditional batch processing, including improved safety, scalability, and reaction speed. nih.gov Amide bonds can be formed rapidly by mixing streams of an activated carboxylic acid and an amine in a microfluidic reactor, often with residence times of mere seconds. nih.gov

Chemoenzymatic Synthesis: Biocatalysis presents a green alternative to traditional chemical methods. Adenylating enzymes, for instance, can be used to directly form amide bonds by activating the carboxylic acid of an amino acid, which then undergoes nucleophilic substitution by an amine. nih.gov This approach avoids harsh conditions and wasteful byproducts. nih.gov

Electrochemical Synthesis: Electrochemical methods provide another sustainable route for amide synthesis. Using a bromide salt as both an electrolyte and a catalyst in an undivided cell, carboxylic acids can be directly amidated under aqueous conditions. researchgate.net

Table 2: Comparison of Classical vs. Advanced Synthetic Methods for Amide Formation

Method Typical Conditions Advantages Disadvantages
Classical Acyl Chloride Thionyl chloride, then amine, room temp/reflux High yield, reliable. rsc.org Use of hazardous reagents (SOCl₂). rsc.org
Classical Coupling Agent DCC or EDC, room temperature Mild conditions, good for sensitive substrates. masterorganicchemistry.com Stoichiometric byproducts can complicate purification.
Ultrasound-Assisted Ultrasonic irradiation, room temperature Fast reaction times, high yields, mild conditions. ijariie.com Requires specialized equipment.
Flow Chemistry Microreactor, controlled temperature Fast, scalable, improved safety, high efficiency. nih.gov High initial equipment cost.
Chemoenzymatic Enzyme catalyst, aqueous buffer, room temp High selectivity, environmentally friendly. nih.gov Limited substrate scope, enzyme cost/stability.

| Electrochemical | Electrolyte, water, room temperature | Sustainable, mild conditions, avoids coupling agents. researchgate.net | Can have substrate limitations. |

Catalytic Approaches in Amide Synthesis

The direct formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires high temperatures to drive off the water molecule formed. To circumvent these harsh conditions, which can be detrimental to sensitive functional groups, various catalytic systems have been developed to facilitate amidation under milder conditions.

One innovative approach involves the use of a diboronic acid anhydride (B1165640) catalyst for the dehydrative condensation of carboxylic acids with aqueous methylamine. rsc.org This method is noteworthy as it utilizes a readily available and safer form of methylamine. Another effective catalytic system employs a cooperative catalysis model with 1,4-diazabicyclo[2.2.2]octane (DABCO) and iron(III) oxide (Fe3O4). researchgate.netrsc.org This system has proven to be robust for the N-methyl amidation of a variety of aliphatic and aromatic carboxylic acids, offering high yields and the advantage of a magnetically separable and recyclable catalyst. researchgate.netrsc.org

The general scheme for the catalytic amidation of 3-cyclohexylpropanoic acid with methylamine can be represented as follows:

Scheme 1: Catalytic Synthesis of this compound

Generated code

Below is a table summarizing the key features of these catalytic methods for N-methyl amide synthesis.

Catalyst SystemKey FeaturesSubstrate ScopeYieldsRef.
Diboronic acid anhydride (DBAA)Enables use of aqueous methylamine; mild conditions.Hydroxycarboxylic acids, various other carboxylic acids.Not specified for this specific reaction, but generally good. rsc.org
DABCO/Fe3O4Cooperative catalysis; high atom economy; catalyst is recyclable.Aliphatic and (hetero)aromatic acids.60-99% for various substrates. researchgate.netrsc.org

Application of Modern Organic Synthesis Methods (e.g., Microwave-Assisted)

Modern organic synthesis often employs technologies that can accelerate reaction rates, improve yields, and enhance product purity. Microwave-assisted synthesis has emerged as a powerful tool in this regard, particularly for the synthesis of amides. mdpi.comrsc.orgnih.gov The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods.

For the synthesis of this compound, a microwave-assisted approach could involve the direct reaction of 3-cyclohexylpropanoic acid and methylamine, potentially with a catalyst. mdpi.comnih.gov Microwave heating can efficiently drive the dehydration process, leading to the formation of the amide bond in a much shorter timeframe. A study on the microwave-assisted synthesis of amides from carboxylic acids and amines under solvent-free conditions using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst demonstrated the potential for rapid and high-yielding reactions. nih.gov This method offers a green chemistry approach with a simple work-up procedure. mdpi.comnih.gov

The table below outlines a comparison of conventional versus microwave-assisted amidation.

MethodTypical Reaction TimeEnergy InputKey AdvantagesRef.
Conventional HeatingHours to daysConductive heatingSimple setup
Microwave-Assisted SynthesisMinutes to hoursDielectric heatingRapid reaction rates, higher yields, improved purity. mdpi.comrsc.orgnih.gov

Role of Protecting Groups in Multi-Step Synthesis

In the synthesis of more complex derivatives of this compound, or in synthetic routes where other reactive functional groups are present, the use of protecting groups may be essential. jocpr.comorganic-chemistry.orgwikipedia.org Protecting groups are chemical moieties that are temporarily attached to a functional group to prevent it from reacting during a chemical transformation at another site in the molecule. organic-chemistry.orgwikipedia.org

For instance, if the cyclohexyl ring of 3-cyclohexylpropanoic acid were to be functionalized (e.g., via oxidation or substitution) before amidation, the carboxylic acid group might need to be protected to prevent undesired side reactions. Common protecting groups for carboxylic acids include esters (e.g., methyl or ethyl esters), which can be later hydrolyzed back to the carboxylic acid.

Conversely, if a multi-step synthesis involves a derivative with a reactive group on the amine, the N-H bond of the methylamine could be protected. Carbamates, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), are common protecting groups for amines. chemistryviews.org These groups can be introduced to protect the amine, and then removed under specific conditions (acidic for Boc, hydrogenolysis for Cbz) after the desired synthetic steps are completed. chemistryviews.org

The general strategy for using a protecting group (PG) in a multi-step synthesis is as follows:

Protection: Introduction of the protecting group onto the functional group. organic-chemistry.org

Reaction: Performing the desired chemical transformation on another part of the molecule.

Deprotection: Removal of the protecting group to restore the original functionality. organic-chemistry.org

The choice of a protecting group is critical and depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal without affecting other parts of the molecule. organic-chemistry.org An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others. wikipedia.org

Structural Elucidation and Stereochemical Considerations in 3 Cyclohexyl N Methylpropanamide Research

Impact of Chiral Centers on Molecular Architecture

The presence of chirality in molecules is a fundamental determinant of their biological and material properties. In the context of 3-cyclohexyl-N-methylpropanamide, a chiral center can be introduced at the carbon atom of the propionamide (B166681) backbone to which the cyclohexyl group is attached, leading to the existence of stereoisomers.

Synthesis and Characterization of Enantiomers and Diastereomers

The synthesis of enantiomerically pure forms of this compound would likely commence with the corresponding chiral carboxylic acid, (R)- or (S)-3-cyclohexylpropanoic acid. This chiral precursor could be obtained through various asymmetric synthesis routes, including the use of chiral catalysts or resolution of a racemic mixture. Once the chiral carboxylic acid is secured, it can be converted to the target amide via standard amidation procedures, such as activation with a coupling agent followed by reaction with methylamine (B109427).

Given that this compound itself does not possess a chiral center unless substituted, the discussion of enantiomers and diastereomers is most relevant in the context of its derivatives. For instance, if the cyclohexyl ring or the propanamide chain were to be substituted in a manner that introduces one or more chiral centers, a mixture of stereoisomers could be formed. The synthesis and separation of these stereoisomers are crucial for understanding their unique properties. For example, in the synthesis of related complex propanamides, the use of optically active intermediates of known absolute configuration has been pivotal in preparing individual stereoisomers. rsc.org

The characterization of these stereoisomers would rely on a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase would be the primary method for separating and quantifying the enantiomers or diastereomers. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) would be invaluable for structural confirmation, and chiroptical techniques like circular dichroism (CD) spectroscopy would be used to determine the absolute configuration of the chiral centers.

A plausible synthetic approach to chiral this compound derivatives and their subsequent characterization is outlined below:

StepDescriptionKey Techniques
1 Asymmetric synthesis or resolution of 3-cyclohexylpropanoic acid to obtain enantiomerically pure (R)- or (S)-3-cyclohexylpropanoic acid.Asymmetric catalysis, enzymatic resolution, chiral chromatography.
2 Activation of the chiral carboxylic acid.Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
3 Amidation with methylamine.Reaction of the activated acid with methylamine to form the corresponding (R)- or (S)-3-cyclohexyl-N-methylpropanamide.
4 Purification and Characterization.Chromatography (column, HPLC), NMR spectroscopy (¹H, ¹³C), Mass Spectrometry, IR spectroscopy.
5 Chiral Purity Analysis.Chiral HPLC, polarimetry.

Stereocontrol Strategies in Derivative Synthesis

Achieving a high degree of stereocontrol is a central theme in modern organic synthesis, particularly for compounds with potential biological applications. In the synthesis of derivatives of this compound, several strategies can be employed to control the stereochemical outcome.

One common approach is substrate-controlled synthesis , where an existing chiral center in the starting material directs the stereochemistry of a newly formed chiral center. For instance, a chiral pool starting material containing a cyclohexyl moiety with a defined stereochemistry could be used.

Another powerful strategy is the use of chiral auxiliaries . A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of the reaction. After the desired stereoselective transformation, the auxiliary can be removed.

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to stereocontrol. This involves the use of a small amount of a chiral catalyst, often a transition metal complex with a chiral ligand, to induce enantioselectivity in a reaction. For the synthesis of chiral amide derivatives, enantioselective hydrogenation or alkylation of a suitable prochiral precursor are viable catalytic methods. Recent advances have highlighted various racemization-free coupling reagents for the asymmetric synthesis of chiral amides and peptides. rsc.org

Conformational Analysis of the Cyclohexyl and Amide Moieties

Spectroscopic Probes for Conformational Preferences

NMR spectroscopy is a powerful tool for investigating the conformational landscape of molecules in solution. nih.gov For this compound, both ¹H and ¹³C NMR would provide a wealth of information.

The cyclohexyl ring typically adopts a chair conformation, which is significantly more stable than the boat or twist-boat conformations. In a substituted cyclohexane (B81311), the substituent (in this case, the propanamide side chain) can occupy either an axial or an equatorial position. The equatorial position is generally favored to minimize steric strain. The coupling constants (J-values) between protons on the cyclohexyl ring, particularly the vicinal couplings, are highly dependent on the dihedral angle between them and can be used to confirm the chair conformation and the equatorial preference of the substituent.

The amide bond (C-N) has a significant double bond character due to resonance, which restricts rotation around it. This leads to the existence of cis and trans isomers. For N-methyl amides, the trans isomer, where the methyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is generally more stable than the cis isomer due to reduced steric hindrance. The ratio of cis to trans isomers can be determined by NMR, as the chemical shifts of the N-methyl protons and the alpha-protons are distinct for each isomer. Nuclear Overhauser Effect (NOE) experiments can provide definitive proof of the cis or trans geometry by showing through-space proximity between specific protons. For instance, in the trans isomer, an NOE would be expected between the N-methyl protons and the alpha-protons of the propanamide chain.

A hypothetical ¹H NMR data table for this compound in a common solvent like CDCl₃ is presented below, assuming a predominant trans amide conformation and an equatorial cyclohexyl substituent.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 2.75d3HN-CH₃
~ 2.20t2H-CH₂-C(O)-
~ 1.70 - 1.85m5HCyclohexyl-H (axial)
~ 1.50q2H-CH₂-CH₂-C(O)-
~ 1.10 - 1.30m6HCyclohexyl-H (equatorial)
~ 0.85 - 1.05m1HCyclohexyl-CH-

Influence of Conformation on Molecular Interactions

The three-dimensional shape of a molecule, dictated by its conformation, plays a critical role in its ability to engage in intermolecular interactions. For this compound, the preferred conformation will influence its physical properties and its interactions with other molecules.

The amide group is a key site for hydrogen bonding . The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H proton (in the case of a primary or secondary amide) can act as a hydrogen bond donor. In this compound, the N-H proton of the amide can participate in hydrogen bonding, and the orientation of this group in the cis or trans conformation will affect the directionality and strength of these interactions. Noncovalent interactions, such as hydrogen bonds, have been shown to have a significant impact on the structural configuration of molecules and can even stabilize energetically unfavorable conformations. acs.org

The cyclohexyl group , being nonpolar, will primarily engage in van der Waals interactions . The conformational state of the ring (chair vs. other forms) and the orientation of the substituent (axial vs. equatorial) will determine the surface area available for these interactions. A more extended conformation would likely lead to stronger van der Waals forces.

Derivatization Strategies and Analog Design of 3 Cyclohexyl N Methylpropanamide

Functionalization of the Amide Nitrogen and Alkyl Chain

The amide bond and its adjacent alkyl chain are critical features for dictating the physicochemical properties and biological activity of 3-cyclohexyl-N-methylpropanamide analogs.

The N-methyl group of the secondary amide offers a prime site for modification. While N-methylation itself can enhance metabolic stability and membrane permeability in peptides, further N-alkylation can be a tool to fine-tune these properties. monash.edunih.gov The introduction of larger or more complex alkyl groups can modulate the compound's steric profile and lipophilicity. nih.gov For instance, replacing the methyl group with ethyl, propyl, or even benzyl (B1604629) groups can systematically alter the interaction of the molecule with its biological target. nih.gov A variety of synthetic methods can achieve N-alkylation of amides, including the use of alcohols as alkylating agents in the presence of suitable catalysts. rsc.org

Furthermore, the amide nitrogen can be activated to facilitate a range of chemical transformations. One such method involves N-tosylation, which converts the relatively unreactive amide into a more versatile intermediate. This activated amide can then undergo nucleophilic substitution to yield a variety of functional groups, including carboxylic acids, esters, and other amides. researchgate.net Another approach involves the reductive functionalization of the amide. For example, tertiary amides can be reduced to enamines, which can then be trapped with various electrophiles. nih.gov

The propyl chain connecting the cyclohexyl ring and the amide group can also be a target for functionalization. Photoinduced radical cascade reactions have emerged as a powerful tool for the selective functionalization of C(sp³)-H bonds at positions distal to a directing group. nih.govresearchgate.net This strategy could potentially be employed to introduce halogens (fluorine, chlorine), thioethers, or even carbon-based functional groups onto the alkyl chain of this compound derivatives. nih.gov Such modifications can introduce new chemical handles for bioconjugation or alter the molecule's pharmacokinetic profile.

Modification Site Strategy Potential Outcome Relevant Techniques
Amide NitrogenN-AlkylationModulation of lipophilicity, steric bulk, and metabolic stability. monash.edunih.govN-alkylation with alcohols. rsc.org
Amide NitrogenN-TosylationActivation for nucleophilic substitution to form diverse functional groups. researchgate.netN-tosylation followed by reaction with nucleophiles. researchgate.net
Alkyl ChainC-H FunctionalizationIntroduction of new functional groups for bioconjugation or property modulation. nih.govPhotoinduced radical cascade reactions. nih.govresearchgate.net

Strategic Modification of the Cyclohexyl Ring

A common strategy in medicinal chemistry is to introduce substituents onto alicyclic rings to block sites of metabolism. pressbooks.pub Unsubstituted cyclohexyl rings are often susceptible to oxidation, particularly at the 4-position. pressbooks.pub Introducing a fluorine atom at this position is a well-established tactic to enhance metabolic stability. pressbooks.pub The introduction of multiple fluorine atoms can further increase polarity and influence how the molecule interacts with its environment. rsc.org

Beyond simple substitution, the conformational and stereochemical properties of the cyclohexyl ring can be manipulated. Replacing the cyclohexyl ring with other cyclic systems, such as a cyclopropyl (B3062369) or even a bicyclic ring, can alter the geometry of the molecule and its ligand efficiency. pressbooks.pub The choice of the replacement ring depends on the desired orientation of the substituents and the nature of the binding pocket of the target protein. pressbooks.pub For instance, arylcyclohexylamines have shown a wide range of pharmacological activities depending on the substitutions made to both the aryl and cyclohexyl rings. wikipedia.org

The synthesis of analogs with modified cyclohexyl rings can be achieved through various synthetic routes. For example, substituted cyclohexyl-containing building blocks can be prepared and then coupled to the propanamide side chain. nih.gov Alternatively, functionalization of a pre-existing cyclohexyl ring can be performed, although this may present challenges in terms of regioselectivity.

Modification Strategy Rationale Example Modification Potential Impact
Blocking Metabolic HotspotsIncrease metabolic stability. pressbooks.pubFluorination at the 4-position. pressbooks.pubReduced oxidative metabolism. pressbooks.pub
Altering PolarityModulate solubility and interactions with water. rsc.orgIntroduction of multiple fluorine atoms. rsc.orgIncreased polarity. rsc.org
Geometric ConstraintsOptimize fit within a binding pocket. pressbooks.pubReplacement with a cyclopropyl or bicyclic ring. pressbooks.pubAltered molecular shape and improved ligand efficiency. pressbooks.pub
Introduction of Functional GroupsProvide new interaction points or chemical handles.Hydroxylation, amination.Potential for new hydrogen bonding interactions.

Design Principles for Targeted Analogues in Chemical Biology

The design of analogs of this compound for use as chemical probes in chemical biology requires careful consideration of several key principles. acs.orgresearchgate.net Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing for the elucidation of that protein's function in a biological system. promega.com

A primary consideration is the potency and selectivity of the analog for its intended target. promega.com High-quality chemical probes should exhibit significant potency in biochemical and cellular assays, typically with an IC50 or EC50 in the nanomolar range. promega.com Equally important is selectivity, meaning the probe should have minimal off-target effects. acs.org This often requires screening against a panel of related proteins to ensure specific binding. promega.com

The design process often starts with a "lead compound," which in this case could be this compound itself or a derivative with known biological activity. Structure-activity relationship (SAR) studies are then conducted by systematically modifying different parts of the molecule, as described in the sections above, to identify the key pharmacophoric elements responsible for activity. nih.gov For instance, identifying a "variability hot-spot" in the target's binding site can guide the design of modifications to the cyclohexyl ring or the N-alkyl group to enhance binding affinity. nih.gov

Another important design principle is the inclusion of a "negative control." This is a structurally similar analog that is significantly less active or inactive against the target protein. acs.org The availability of a negative control is crucial for validating that the observed biological effects of the active probe are indeed due to its interaction with the intended target.

Finally, for probes intended for use in cellular or in vivo studies, properties such as cell permeability and metabolic stability are critical. promega.com The modifications discussed previously, such as N-alkylation and cyclohexyl ring fluorination, can be employed to optimize these properties. monash.edupressbooks.pub The ultimate goal is to develop a well-characterized chemical probe that can be used to confidently interrogate biological systems. nih.gov

Design Principle Description Key Consideration
Potency and SelectivityThe probe must bind to its target with high affinity and minimal off-target interactions. promega.comIC50/EC50 values, selectivity profiling against related targets. promega.com
Structure-Activity Relationship (SAR)Systematic modification to understand how different parts of the molecule contribute to activity. nih.govIdentification of key pharmacophoric features.
Negative ControlA structurally similar but inactive analog to validate on-target effects. acs.orgShould be tested alongside the active probe in all experiments. acs.org
Physicochemical PropertiesOptimization of properties like cell permeability and metabolic stability for in-cell or in-vivo use. promega.comLipophilicity (LogP), solubility, and metabolic half-life.

Computational Chemistry and Molecular Modeling for 3 Cyclohexyl N Methylpropanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the electronic structure of 3-cyclohexyl-N-methylpropanamide. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and the nature of its chemical bonds.

Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A large gap suggests high stability, whereas a small gap indicates that the molecule is more readily polarizable and reactive.

Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface reveals the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack. For this compound, the MEP would highlight the electron-rich region around the carbonyl oxygen, making it a likely hydrogen bond acceptor, and the electron-deficient area near the amide proton. Calculated atomic charges, such as Mulliken or Natural Bond Orbital (NBO) charges, quantify this distribution, providing precise values for each atom's partial charge. This information is vital for predicting non-covalent interactions.

Table 1: Illustrative Quantum Chemical Properties of this compound Note: These values are representative for a small amide and are for illustrative purposes to demonstrate the output of quantum chemical calculations.

Property Value Significance
HOMO Energy -7.2 eV Region of electron donation (nucleophilicity)
LUMO Energy 1.5 eV Region of electron acceptance (electrophilicity)
HOMO-LUMO Gap 8.7 eV Indicates high kinetic stability
Dipole Moment 3.5 D Measures overall polarity of the molecule
Partial Charge on Carbonyl O -0.55 e Indicates a strong hydrogen bond acceptor site

Molecular Dynamics Simulations for Conformational Landscapes

MD simulations model the movements of atoms over time by solving Newton's equations of motion. These simulations reveal the accessible conformations and the energy barriers between them. For this molecule, key areas of flexibility include:

Cyclohexyl Ring Pucker: The cyclohexyl group predominantly exists in a stable chair conformation but can dynamically interconvert between other forms (e.g., boat, twist-boat). MD simulations can quantify the probability and timescale of these conversions.

Propyl Linker Torsion: The dihedral angles of the C-C single bonds in the propanamide linker determine the spatial relationship between the cyclohexyl ring and the amide group.

Amide Bond Rotation: The C-N bond of the amide group has a significant double-bond character, leading to planar cis and trans isomers. The trans conformation is generally favored energetically.

Analysis of the simulation trajectory allows for the construction of Ramachandran-like plots for key dihedral angles, showing which rotational states are most populated. This provides a detailed map of the molecule's conformational landscape. Studies on closely related molecules have utilized computational methods to identify such energy minimum conformations, underscoring the importance of this analysis. ethz.ch

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral Angle Atoms Involved Description
ω (Omega) Cα - C - N - C(methyl) Defines the cis/trans conformation of the amide bond.
φ (Phi) C(ring) - Cα - C - N Governs the orientation of the cyclohexyl ring relative to the amide plane.

Prediction of Molecular Interactions and Binding Modes

In the context of drug discovery, understanding how a ligand like this compound interacts with a protein target is paramount. Molecular docking is the primary computational technique used for this purpose. Docking algorithms predict the preferred orientation of a ligand within a receptor's binding site and estimate the strength of the interaction, typically as a scoring function or binding energy.

For a target like the WRN helicase, a crystal structure of the protein is required. acs.org The this compound molecule would be computationally "placed" into the active site, and various conformations and orientations would be sampled. The most favorable binding pose is identified based on a score that accounts for electrostatic interactions, hydrogen bonds, van der Waals forces, and hydrophobic contacts.

A successful docking simulation would reveal key interactions:

Hydrogen Bonds: The amide group's carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group (if present in an analogue) could be a donor.

Hydrophobic Interactions: The nonpolar cyclohexyl ring is likely to engage in favorable hydrophobic contacts with nonpolar amino acid residues in the binding pocket, such as leucine, isoleucine, or valine.

This predictive modeling helps rationalize the binding of known ligands and provides a structural hypothesis for how this compound or its derivatives might bind, guiding further optimization. acs.org

Table 3: Hypothetical Binding Mode Interactions for this compound in a Protein Active Site

Ligand Group Interaction Type Potential Protein Residue Partner
Carbonyl Oxygen Hydrogen Bond (Acceptor) Serine, Threonine, Tyrosine
N-Methyl Group van der Waals Alanine, Leucine

In Silico Design of Novel this compound Analogues

The true power of computational modeling lies in its ability to guide the design of new molecules with improved properties. This process, known as in silico design, uses the structural and energetic insights gained from the methods described above to propose modifications to a parent scaffold like this compound.

Based on a hypothetical binding model, a medicinal chemist could propose several strategies:

Scaffold Hopping/Bioisosteric Replacement: The cyclohexyl ring could be replaced with other cyclic or aromatic groups (e.g., cyclopentyl, phenyl, piperidinyl) to explore different hydrophobic interactions or introduce new hydrogen bonding opportunities. Patents related to kinase inhibitors often explore such variations. google.com

Functional Group Addition: Introducing polar groups (e.g., hydroxyl, amino) onto the cyclohexyl ring could create new, specific hydrogen bonds with the target protein, potentially increasing binding affinity and selectivity.

Linker Modification: The length and rigidity of the propanamide linker could be altered to optimize the positioning of the terminal groups within the binding site.

Substitution on the Amide: Replacing the N-methyl group with larger or more functionalized substituents could probe for additional pockets of interaction.

Each proposed analogue would then be evaluated computationally (docking, MD simulations) to predict its binding affinity and conformational preferences before committing to chemical synthesis, thereby saving significant time and resources.

Research Applications in Catalysis with 3 Cyclohexyl N Methylpropanamide Derivatives

Development of Chiral Modifiers in Asymmetric Catalysis

Role in Heterogeneous Catalysis Systems

There is currently no available research on the use of 3-cyclohexyl-N-methylpropanamide derivatives as chiral modifiers in heterogeneous catalysis systems.

Application in Enantioselective Organic Transformations

No applications of this compound derivatives in enantioselective organic transformations have been reported in the scientific literature.

Organocatalytic Applications

Mechanisms of Asymmetric Induction in Organocatalytic Cycles

The mechanisms of asymmetric induction involving organocatalysts derived from this compound have not been studied, as no such catalysts have been described.

Catalyst Design and Optimization Studies

There are no catalyst design and optimization studies based on the this compound scaffold available in the current body of scientific literature.

Research Applications in Medicinal Chemistry and Chemical Biology Focused on 3 Cyclohexyl N Methylpropanamide Scaffolds

Scaffold Development for Lead Compound Identification

The development of a chemical scaffold is a foundational step in identifying lead compounds for therapeutic targets. The 3-cyclohexyl-N-methylpropanamide structure offers a synthetically accessible and modifiable framework. The cyclohexyl group provides a lipophilic anchor, the propanamide section offers a rigid backbone with hydrogen bonding capabilities, and the N-methyl group allows for fine-tuning of steric and electronic properties.

Derivatization for Pharmacophore Exploration

Pharmacophore modeling is a crucial aspect of rational drug design, defining the essential spatial arrangement of features necessary for biological activity. researchgate.net The this compound scaffold is amenable to systematic derivatization to explore various pharmacophores. For instance, research on phenylhexanamide mitofusin activators has shown that a substituted cyclohexyl group connected to an aromatic moiety via a carboxamide-containing linker is a key structural motif. nih.gov In these activators, the linker's length is critical for optimal spacing between the key interacting groups. nih.gov

Derivatization strategies for the this compound scaffold could involve:

Modification of the cyclohexyl ring: Introduction of hydroxyl, keto, or amino groups to introduce new hydrogen bonding interactions or points for further conjugation.

Varying the N-alkyl group: Replacing the methyl group with larger alkyl or aryl groups to probe steric limits and potential hydrophobic interactions within a binding pocket.

Substitution on the propanamide backbone: Introducing substituents at the alpha or beta positions to alter the conformation and electronic properties of the amide.

An example of how such modifications can influence biological activity can be seen in the development of mitofusin activators, where subtle changes to the linker and terminal groups resulted in significant differences in potency. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are essential for optimizing a lead compound's potency and selectivity. By systematically modifying the chemical structure and assessing the impact on biological activity, researchers can identify the key molecular features responsible for the desired effect.

Inhibition of Enzyme Activities (e.g., Phosphatases, Cyclooxygenases, Lipoxygenases)

While direct evidence for this compound as an enzyme inhibitor is lacking, the structural motifs present suggest potential in this area.

Phosphatases: These enzymes are crucial in signal transduction, and their dysregulation is linked to various diseases. researchgate.net The amide bond in the this compound scaffold could potentially interact with residues in the active site of phosphatases.

Cyclooxygenases (COX): COX enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com The design of novel COX inhibitors often involves creating molecules that fit within the enzyme's active site. Pharmacophore models for COX-2 selective inhibitors have been developed based on the geometric arrangement of chemical features in known drugs. nih.gov It is conceivable that derivatives of this compound could be designed to fit such pharmacophores.

Lipoxygenases (LOX): These enzymes are involved in the inflammatory cascade. Dual inhibitors of COX and 5-LOX are of interest for developing anti-inflammatory therapies with potentially fewer side effects. mdpi.com

Research on an inducible aliphatic amidase from a thermophilic bacillus demonstrated that it could hydrolyze propionamide (B166681), a substructure of the target compound. nih.gov This suggests that the propanamide portion of the molecule can be recognized by enzymes.

Table 1: Hydrolysis of Amides by a Thermophilic Bacillus Amidase

Substrate Relative Activity
Acetamide 1.00
Propionamide 0.97
Fluoroacetamide 0.84
Formamide (B127407) 0.35
Glycinamide 0.12

Data sourced from a study on a thermophilic bacillus. nih.gov

Activity against Fungal Pathogens and Other Microorganisms

The development of new antimicrobial agents is a critical area of research due to increasing drug resistance. mdpi.com Various amide-containing compounds have shown promise as antifungal and antibacterial agents.

Studies on N-(4-halobenzyl)amides have demonstrated their efficacy against Candida species. mdpi.com For example, one derivative with a bulky alkyl disubstitution and a hydroxyl group showed a minimum inhibitory concentration (MIC) of 7.8 µg/mL against C. krusei. mdpi.com This highlights the potential for antifungal activity in appropriately substituted amides.

Furthermore, research into the antimicrobial properties of simple alkyl amides and amines has shown a relationship between the alkyl chain length and activity. nih.gov While many of these studies focus on longer alkyl chains, the principle of optimizing lipophilicity for antimicrobial effect is well-established. The cyclohexyl group in this compound provides a significant lipophilic character that could be exploited in the design of antimicrobial derivatives. The synthesis of N-aryl/alkyl/cyclohexyl ureas has also yielded compounds with significant insecticidal and antimicrobial activity. nih.gov

Table 2: Antifungal Activity of a Halogenated Amide Derivative against Candida Strains

Candida Strain MIC (µg/mL)
C. krusei ATCC 14243 7.8
C. krusei ATCC 6258 85.3

Data from a study on N-(4-halobenzyl)amides. mdpi.com

Molecular Interactions with Biological Systems

The way a molecule interacts with its biological target at the molecular level determines its activity. The structural features of this compound suggest several potential modes of interaction.

Amide Bond Contributions to Ligand-Receptor Binding

The amide bond is a cornerstone of peptide and protein structure and is also a key functional group in many small molecule drugs. It can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). These interactions are fundamental to the specific recognition of a ligand by its receptor. wikipedia.org

In the context of antifungal N-(4-halobenzyl)amides, molecular modeling studies have predicted that the carbonyl oxygen of the amide can accept a hydrogen bond from an amino acid residue in the binding site, while the amide nitrogen can donate a hydrogen bond. mdpi.com Similarly, in the binding of the drug 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) to nuclear proteins, the cyclohexyl moiety has been shown to modify histones. nih.gov This indicates that the cyclohexyl group can participate in significant interactions within a biological system.

The combination of the hydrogen bonding potential of the amide group and the hydrophobic nature of the cyclohexyl ring in this compound provides a basis for its potential to bind to biological targets through a combination of directed hydrogen bonds and less specific hydrophobic interactions.

Chemical Metabolism and Biotransformation Pathways

The metabolic fate of xenobiotics, including therapeutic agents and other chemical compounds, is a critical area of investigation in medicinal chemistry and chemical biology. The biotransformation of a compound can significantly influence its pharmacokinetic profile, efficacy, and potential for toxicity. While direct and extensive research on the metabolism of this compound is not widely available in the public domain, the metabolic pathways can be inferred by examining the biotransformation of structurally related molecules. The presence of a cyclohexyl ring and an N-methylpropanamide moiety suggests that the compound would likely undergo oxidative metabolism mediated by the cytochrome P450 (CYP) enzyme system.

Key metabolic transformations anticipated for this compound include N-demethylation and hydroxylation of the cyclohexyl ring. These pathways are common for compounds possessing N-methyl groups and alicyclic rings.

Studies on analogous structures provide valuable insights into the potential metabolic pathways. For instance, research on N-(1-phenylcyclohexyl)-3-methoxypropanamine (PCMPA), which also contains a cyclohexyl ring, has identified several key metabolic routes. The investigation revealed that its metabolism involves N-dealkylation, O-demethylation, and hydroxylation at various positions on the cyclohexyl ring. nih.gov

Furthermore, the metabolism of 6-N-cyclohexyl-2'-O-methyladenosine was found to be extensive in in vivo studies with dogs. nih.gov This suggests that compounds containing a cyclohexyl moiety are readily metabolized.

The primary enzymes responsible for the oxidative metabolism of many drugs and xenobiotics belong to the cytochrome P450 superfamily. nih.gov Research on compounds with similar functional groups to this compound has implicated several specific CYP isoenzymes in their biotransformation. For example, the metabolism of N-(1-phenylcyclohexyl)-3-ethoxypropanamine (PCEPA) and PCMPA to their hydroxylated metabolite is catalyzed by CYP2B6, CYP2C19, CYP2D6, and CYP3A4. nih.gov

Table 1: Potential Metabolic Pathways for this compound Based on Related Compounds

Metabolic Reaction Potential Metabolite(s) Putative Enzyme(s) Involved (based on similar scaffolds) Supporting Evidence from Related Compounds
N-Demethylation 3-CyclohexylpropanamideCYP Isozymes (e.g., CYP3A4, CYP2D6) nih.govN-dealkylation is a common metabolic pathway for N-methylated compounds. nih.gov
Cyclohexyl Hydroxylation Hydroxy-3-cyclohexyl-N-methylpropanamide (various isomers)CYP Isozymes (e.g., CYP2B6, CYP2C19) nih.govHydroxylation of the cyclohexyl ring is a known metabolic pathway for compounds containing this moiety. nih.gov

It is important to note that the specific metabolites and the enzymes involved in the biotransformation of this compound would need to be confirmed through dedicated in vitro and in vivo metabolism studies. Such studies would typically involve incubating the compound with liver microsomes or hepatocytes and analyzing the resulting metabolites using techniques like mass spectrometry.

Research Applications in Materials Science Involving 3 Cyclohexyl N Methylpropanamide

Exploration of Self-Assembly Properties in Amide-Based Systems

The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of modern materials science, enabling the bottom-up fabrication of functional materials. Amide-containing molecules are particularly adept at self-assembly due to the directional and specific nature of hydrogen bonding between amide groups.

Influence of Hydrophilic and Hydrophobic Balance on Supramolecular Assemblies

The structure of 3-cyclohexyl-N-methylpropanamide, featuring a bulky, non-polar cyclohexyl group and a polar N-methyl amide group, makes it an interesting candidate for studies on self-assembly driven by the hydrophilic-hydrophobic balance. The cyclohexyl tail provides a significant hydrophobic component, while the N-methyl amide group offers a hydrophilic site capable of dipole-dipole interactions.

In aqueous environments, it is anticipated that molecules of this compound would self-assemble to minimize the unfavorable interactions between the hydrophobic cyclohexyl tails and water molecules. This process is likely to lead to the formation of micelles or other aggregates where the cyclohexyl groups are sequestered in the core, and the more polar amide groups are exposed to the aqueous phase. The N-methyl substitution on the amide nitrogen prevents the formation of the classic hydrogen-bonded chains often seen in primary and secondary amides, which could lead to different and potentially novel aggregation behaviors. The critical aggregation concentration and the morphology of the resulting assemblies would be highly dependent on factors such as temperature and the presence of salts.

Integration into Polymer and Composite Materials

The unique combination of a bulky aliphatic ring and a polar amide functional group in this compound suggests its potential as an additive or a comonomer in the development of new polymers and composite materials.

If incorporated into a polymer matrix, this compound could act as a plasticizer, increasing the flexibility and processability of the material by disrupting the intermolecular forces between polymer chains. The cyclohexyl group would add free volume, while the polar amide could interact with polar polymer backbones.

Furthermore, as a comonomer in a polymerization reaction, it could be used to introduce specific functionalities into the resulting polymer. For instance, the presence of the cyclohexyl group could enhance the thermal stability and mechanical properties of the polymer, such as its glass transition temperature. The amide group, in turn, could improve adhesion properties or act as a site for further chemical modification. The balance between the hydrophobic and hydrophilic parts of the molecule could also be exploited to create amphiphilic polymers with applications in areas such as drug delivery or surface modification.

While these applications are speculative in the absence of direct research, the molecular structure of this compound provides a strong rationale for its investigation in the field of materials science.

Advanced Analytical and Spectroscopic Techniques for 3 Cyclohexyl N Methylpropanamide Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-Resolution NMR for Structural Assignments

High-resolution one-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for the initial structural verification of 3-cyclohexyl-N-methylpropanamide. Each unique proton and carbon atom in the molecule generates a distinct signal (or resonance) in the spectrum, with its position (chemical shift, δ) indicating its electronic environment.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a count of chemically distinct protons and information about their neighboring protons through spin-spin splitting patterns. For this compound, the spectrum would display signals corresponding to the N-methyl group, the protons on the propane (B168953) chain, and the protons of the cyclohexyl ring. A key feature is the N-methyl signal, which often appears as a doublet if coupled to the amide N-H proton, although it can be a singlet depending on solvent and exchange rates. The methylene (B1212753) protons (α and β to the carbonyl) would appear as complex multiplets. The numerous protons on the cyclohexyl ring would overlap in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. compoundchem.com The chemical shifts are highly sensitive to the carbon's functional group and local environment. libretexts.orgoregonstate.edu The carbonyl carbon (C=O) of the amide is the most deshielded, appearing far downfield. Carbons attached to the nitrogen atom also have characteristic shifts. The carbons of the cyclohexyl ring and the propyl chain appear in the aliphatic region of the spectrum. chemicalbook.com

Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar functional groups. compoundchem.comlibretexts.orgoregonstate.edu

Carbon Atom(s)Predicted Chemical Shift (δ, ppm)Justification
C=O (Carbonyl)172-175Typical range for a tertiary amide carbonyl.
CH₂ (α to C=O)35-40Methylene group adjacent to a carbonyl.
CH₂ (β to C=O)30-35Methylene group adjacent to a cyclohexyl ring.
CH (Cyclohexyl, C1')35-40Methine carbon of the cyclohexyl ring attached to the propyl chain.
CH₂ (Cyclohexyl, C2'/C6')32-36Methylene carbons adjacent to the substituted carbon.
CH₂ (Cyclohexyl, C3'/C5')26-29Methylene carbons beta to the substituted carbon.
CH₂ (Cyclohexyl, C4')25-28Methylene carbon gamma to the substituted carbon.
N-CH₃ 25-30Methyl group attached to the amide nitrogen.

2D NMR for Connectivity and Stereochemical Analysis

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two or three bonds. It is instrumental in tracing the connectivity of the entire proton spin system, for example, confirming the -CH₂-CH₂- sequence in the propyl chain and establishing the connections between the protons within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It provides a definitive link between the ¹H and ¹³C assignments. For instance, the proton signal for the N-methyl group would show a cross-peak to the N-methyl carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). This is vital for connecting different structural fragments. Key HMBC correlations for this compound would include the correlation from the N-methyl protons to the amide carbonyl carbon and from the α- and β-protons of the propyl chain to the carbonyl carbon, confirming the propanamide structure. mdpi.com

Expected Key 2D NMR Correlations for Structural Elucidation

2D ExperimentCorrelated NucleiInformation Gained
COSY H(α-CH₂) ↔ H(β-CH₂)Confirms connectivity of the propyl chain.
H(β-CH₂) ↔ H(1'-CH)Links the propyl chain to the cyclohexyl ring.
HSQC H(N-CH₃) ↔ C(N-CH₃)Assigns the N-methyl proton and carbon signals.
H(α-CH₂) ↔ C(α-CH₂)Assigns the α-methylene proton and carbon signals.
HMBC H(N-CH₃) ↔ C(C=O)Confirms the N-methyl group is part of the amide.
H(α-CH₂) ↔ C(C=O)Confirms the position of the α-methylene next to the carbonyl.
H(β-CH₂) ↔ C(1'-CH)Confirms the attachment point of the propyl chain to the ring.

Dynamic NMR for Conformational Studies

Molecules are not static entities and can undergo conformational changes. Dynamic NMR (DNMR) utilizes variable-temperature experiments to study these processes when their rates are on the same timescale as the NMR experiment. nih.gov For this compound, two primary dynamic processes are of interest:

Amide Bond Rotation: The partial double-bond character of the C-N amide bond restricts rotation, leading to the possible existence of cis and trans isomers. acs.orgnih.govacs.org At room temperature, the rotation may be slow enough to observe separate signals for each isomer. As the temperature is increased, the rate of rotation increases, causing the corresponding signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal. Analysis of these spectral changes allows for the calculation of the energy barrier to rotation. nih.gov

Cyclohexane (B81311) Ring Inversion: The cyclohexyl group undergoes a rapid "chair-chair" interconversion at room temperature. This process exchanges the axial and equatorial protons. If the temperature is lowered sufficiently, this ring flip can be slowed down, allowing for the observation of distinct signals for the axial and equatorial protons, which are averaged at higher temperatures.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or more decimal places). nih.govual.es This precision allows for the determination of a molecule's exact mass, which can be used to deduce its unique elemental formula.

For this compound, the molecular formula is C₁₀H₁₉NO. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass (e.g., C₁₁H₂₃O).

Calculated Exact Mass for this compound

Molecular FormulaIonCalculated Monoisotopic Mass (Da)
C₁₀H₁₉NO[M+H]⁺170.1545
[M+Na]⁺192.1364
[M]⁺•169.1467

The experimental observation of an ion with an m/z value matching one of these calculated exact masses provides strong evidence for the assigned molecular formula. nih.gov

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting product ions are then analyzed. nih.govrsc.org This process provides detailed structural information by revealing how the molecule breaks apart. The fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID).

The fragmentation of this compound is expected to follow patterns characteristic of aliphatic amides and cyclohexyl systems. nih.govlibretexts.org Common fragmentation pathways include:

α-Cleavage: Breakage of the bond adjacent to the carbonyl group.

Amide Bond Cleavage: Scission of the C-N bond is a very common pathway for amides, often leading to a stable acylium ion. nih.govrsc.org

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with an accessible γ-hydrogen, leading to the loss of a neutral alkene.

Cyclohexyl Ring Fragmentation: Loss of the cyclohexyl group or fragmentation within the ring itself, typically through the loss of neutral alkene fragments like ethene (28 Da) or propene (42 Da). docbrown.infodocbrown.info

Plausible Fragmentation Pathways and Resulting Ions in MS/MS

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossFragmentation Mechanism
170 ([M+H]⁺)112C₃H₆OLoss of propenoic acid via rearrangement
170 ([M+H]⁺)87C₅H₉Loss of cyclohexene
170 ([M+H]⁺)58C₇H₁₂OFormation of protonated N-methylmethanimine
169 ([M]⁺•)114C₄H₇Loss of a butyl radical from the cyclohexyl ring
169 ([M]⁺•)86C₅H₉NFormation of cyclohexyl acylium ion
169 ([M]⁺•)72C₆H₁₁OFormation of [CH₃NH=CHCH₃]⁺• via rearrangement
169 ([M]⁺•)57C₇H₁₂NFormation of the propanoyl cation [CH₃CH₂CO]⁺

LC-MS for Reaction Monitoring and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for monitoring the progress of chemical reactions and assessing the purity of the resulting products, such as this compound. waters.comrsc.org This hybrid method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. rsc.org

In the synthesis of this compound, which is formed through an amide bond formation, LC-MS can be used to track the consumption of reactants and the emergence of the final product in real-time. waters.com By taking small aliquots from the reaction mixture at various intervals, a chemist can obtain a snapshot of the reaction's progress. The chromatogram from the LC will separate the starting materials, intermediates, the desired product, and any by-products. The mass spectrometer then provides the mass-to-charge ratio (m/z) of each separated component, confirming their identities. This timely data allows for the optimization of reaction conditions to maximize yield and minimize impurities. waters.com

Once the synthesis is complete, LC-MS is crucial for determining the purity of the isolated this compound. The area under the peak in the chromatogram corresponding to the target compound, relative to the total area of all peaks, provides a quantitative measure of its purity. nih.gov The high sensitivity of mass spectrometry allows for the detection of even trace amounts of impurities. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the ions of interest, providing structural information that helps in the definitive identification of the main product and any minor impurities. nih.govacs.org

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. numberanalytics.comnih.gov For this compound, this method can provide precise information on its absolute configuration, bond lengths, bond angles, and the conformation of the cyclohexyl ring and propanamide chain in the solid state. researchgate.net The technique relies on the diffraction of X-rays by the electron clouds of the atoms arranged in a periodic lattice within a single crystal. numberanalytics.com

The process involves growing a suitable single crystal of the compound, which can be a challenging step. americanpharmaceuticalreview.com This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern, a collection of spots of varying intensities, contains the information about the crystal's unit cell dimensions and symmetry. numberanalytics.com By analyzing the intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be calculated. nih.gov Fitting the known atoms (carbon, nitrogen, oxygen, hydrogen) into this map reveals the precise molecular structure. nih.gov

For a chiral molecule like this compound, if a heavy atom is present or can be introduced, anomalous dispersion techniques can be used to determine the absolute configuration of its stereocenters. The crystal structure also reveals intermolecular interactions, such as hydrogen bonds, which dictate how the molecules pack together in the crystal lattice. researchgate.netresearchgate.net This packing information is vital for understanding the physical properties of the solid material.

Below is a hypothetical, yet representative, table of crystallographic data that could be obtained for this compound.

ParameterHypothetical Value
Chemical FormulaC10H19NO
Formula Weight169.26 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123
b (Å)8.456
c (Å)12.345
β (°)95.67
Volume (ų)1052.1
Z (molecules/unit cell)4
Density (calculated) (g/cm³)1.068
R-factor0.045

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. tu-braunschweig.de These methods probe the vibrational energy levels of molecules, which are determined by the masses of the atoms and the stiffness of the bonds connecting them. For this compound, these techniques are particularly useful for confirming the presence and chemical environment of the amide linkage and the cyclohexyl group. spectroscopyonline.com

Vibrational Analysis of Amide Bonds and Cyclohexyl Moieties

The IR and Raman spectra of this compound would be characterized by several key vibrational modes. As a secondary amide, it exhibits distinct absorptions. spcmc.ac.in The N-H stretching vibration typically appears as a single, medium intensity band in the region of 3330-3060 cm⁻¹ in the solid state. spcmc.ac.in The C=O stretching vibration, known as the Amide I band, is a very strong absorption typically found between 1680-1630 cm⁻¹. spectroscopyonline.comspcmc.ac.in The Amide II band, which is a mix of N-H bending and C-N stretching, is found in the 1570-1515 cm⁻¹ region for solid secondary amides. spcmc.ac.in

The cyclohexyl group also gives rise to characteristic vibrations. The C-H stretching vibrations of the CH₂ and CH groups on the ring typically appear just below 3000 cm⁻¹. uomustansiriyah.edu.iq The CH₂ scissoring vibrations are expected around 1465-1450 cm⁻¹, while other deformations like rocking and twisting occur at lower frequencies. uomustansiriyah.edu.iqacs.orgustc.edu.cn The carbon-carbon stretching vibrations within the ring are generally found in the 1200-800 cm⁻¹ region. uomustansiriyah.edu.iq

The following table summarizes the expected key vibrational frequencies for this compound.

Functional Group/MoietyVibrational ModeExpected Frequency Range (cm⁻¹)Typical IR IntensityTypical Raman Intensity
Secondary AmideN-H Stretch3330–3060MediumMedium
Secondary AmideC=O Stretch (Amide I)1680–1630StrongMedium-Strong
Secondary AmideN-H Bend / C-N Stretch (Amide II)1570–1515StrongWeak
Cyclohexyl/AlkylC-H Stretch2960–2850StrongStrong
CyclohexylCH₂ Scissor1465–1450MediumMedium
Amide/AlkylC-N Stretch1452-1266MediumMedium-Weak
CyclohexylC-C Stretch1200–800Medium-WeakMedium

Spectroscopic Signatures of Amide Protonation

Protonation of an amide group significantly alters its electronic structure and, consequently, its vibrational spectrum. While amides typically protonate on the oxygen atom in solution, protonation on the nitrogen can occur, particularly in the gas phase during mass spectrometry experiments or in strongly acidic, non-aqueous environments. nih.govacs.org

Upon N-protonation, the C-N bond gains more double-bond character, while the C=O bond order decreases. This would lead to a noticeable shift in the key amide bands. The Amide I band (primarily C=O stretch) would be expected to shift to a lower frequency (red-shift). Conversely, the vibrations with significant C-N stretching character, such as the Amide II band, would shift to a higher frequency (blue-shift). The N-H stretching frequency would also be altered, likely shifting to a lower wavenumber and broadening due to the increased acidity and potential for strong hydrogen bonding of the newly formed N⁺-H₂ group. These spectral shifts serve as clear indicators that protonation has occurred on the nitrogen atom of the amide. nih.gov

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of components in a mixture, making it ideal for assessing the purity of this compound. nih.gov The technique separates compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure. google.com

For a relatively non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode of separation. sigmaaldrich.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. nih.gov The separation mechanism is based on the hydrophobic interactions of the analyte with the stationary phase. More non-polar compounds interact more strongly with the C18 chains and therefore elute later than more polar compounds.

A typical HPLC method for the purity analysis of this compound would involve injecting a solution of the compound onto the column and eluting with a gradient of increasing organic solvent in the mobile phase. A detector, most commonly a UV-Vis detector, would monitor the column effluent. Since the amide chromophore has a weak UV absorbance, detection might be set at a low wavelength (e.g., ~210 nm). The resulting chromatogram would show a major peak for the target compound and, if present, smaller peaks for any impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment. nih.gov Method validation would be necessary to ensure linearity, precision, and accuracy. nih.gov

A table outlining typical HPLC parameters is provided below.

ParameterTypical Setting
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradiente.g., 40% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column TemperatureRoom Temperature or 25-30 °C
DetectionUV at 210 nm
Injection Volume10 µL

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the polar nature and relatively low volatility of amides like this compound, direct GC analysis can be challenging, often resulting in poor peak shape and thermal degradation. To overcome these limitations, derivatization is typically employed to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com

For N-substituted amides, a common derivatization strategy is silylation. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.com This process reduces the polarity of the molecule and increases its volatility, making it amenable to GC analysis. sigmaaldrich.com

The resulting volatile derivative of this compound can then be separated on a capillary GC column, typically with a non-polar or medium-polarity stationary phase. The retention time of the derivative would be influenced by its molecular weight and the column temperature program. The use of a mass spectrometer (MS) as a detector allows for the confident identification of the derivatized compound based on its characteristic fragmentation pattern.

Hypothetical GC-MS Data for a Volatile Derivative of this compound

ParameterValue
Derivative Trimethylsilyl (TMS) derivative
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
Oven Program 100°C (1 min hold), ramp to 280°C at 15°C/min, hold for 5 min
Carrier Gas Helium
Expected Retention Time 12-15 minutes
Mass Spectrometry (EI) Characteristic fragments corresponding to the loss of a methyl group (M-15) and other specific cleavages related to the cyclohexyl and N-methylpropanamide moieties.

This table presents hypothetical data based on the expected behavior of a silylated derivative of this compound under typical GC-MS conditions.

Thermal Analysis (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are essential for understanding the thermal properties of this compound, including its melting behavior and thermal stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used for this purpose.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov For a crystalline solid like this compound, a DSC thermogram would typically show an endothermic peak corresponding to its melting point. The temperature at the peak of this transition is the melting temperature (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔHfus). nih.govresearchgate.net The sharpness of the melting peak can also provide an indication of the compound's purity. acs.org The presence of the amide group can lead to hydrogen bonding, which generally results in a higher melting point compared to analogous compounds without this functional group. hitachi-hightech.com

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a compound. mdpi.com A TGA curve for this compound would show a stable baseline at lower temperatures, followed by a significant mass loss at higher temperatures, indicating decomposition. The onset temperature of this mass loss is a measure of the compound's thermal stability. The decomposition of N-substituted amides can proceed through various mechanisms, and the presence of the cyclohexyl group may also influence the degradation pathway. researchgate.net

Hypothetical Thermal Analysis Data for this compound

Thermal Analysis TechniqueParameterExpected Value
Differential Scanning Calorimetry (DSC) Melting Point (Tm)120 - 140 °C
Enthalpy of Fusion (ΔHfus)25 - 40 kJ/mol
Thermogravimetric Analysis (TGA) Onset of Decomposition (5% mass loss)> 200 °C (in an inert atmosphere)

This table presents hypothetical data based on the expected thermal behavior of a medium molecular weight N-substituted amide with a cyclic substituent.

Q & A

(Basic) What are the recommended synthetic routes for preparing 3-cyclohexyl-N-methylpropanamide, and what key reaction conditions influence yield?

Methodological Answer:
The synthesis of this compound typically involves coupling reactions between a carboxylic acid derivative (e.g., 3-cyclohexylpropanoic acid) and N-methylamine. A common approach uses carbodiimide-based coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to activate the carboxyl group, facilitating amide bond formation . Key reaction parameters include:

  • Solvent choice : Dichloromethane (DCM) or dimethylformamide (DMF) for optimal solubility.
  • Temperature : Room temperature or mild heating (25–40°C).
  • Purification : Silica gel column chromatography with gradients of hexane/ethyl acetate to isolate the product .

(Basic) How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:
Structural validation requires a combination of techniques:

  • ¹H NMR : Identify characteristic peaks for the cyclohexyl group (δ 1.11–1.83 ppm, multiplet) and N-methyl group (δ 3.72 ppm, singlet) .
  • ¹³C NMR : Confirm the carbonyl resonance (δ ~172 ppm) and cyclohexyl carbons (δ 26–37 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion ([M+H]⁺) with an error margin <5 ppm .

(Advanced) What strategies can be employed to optimize the synthesis of this compound for improved scalability without compromising purity?

Methodological Answer:
Scalability challenges can be addressed via:

  • Continuous Flow Reactors : Enhance reaction control, reduce side products, and improve yields compared to batch methods .
  • Catalyst Optimization : Use immobilized catalysts (e.g., polymer-supported EDCI) for easier recovery and reuse.
  • In-line Analytics : Implement real-time monitoring (e.g., FTIR) to track reaction progress and adjust parameters dynamically .

(Advanced) How do steric and electronic effects of the cyclohexyl and N-methyl groups influence the reactivity and biological activity of this compound?

Methodological Answer:

  • Steric Effects : The bulky cyclohexyl group may hinder interactions with flat binding pockets (e.g., enzyme active sites), reducing affinity. This can be tested by synthesizing analogs with smaller substituents (e.g., phenyl) .
  • Electronic Effects : The electron-donating N-methyl group increases amide resonance stability, potentially reducing hydrolysis susceptibility. Comparative studies using N-ethyl or N-H analogs can isolate electronic contributions .

(Advanced) What analytical approaches are recommended to resolve discrepancies in NMR data for this compound derivatives obtained from different synthetic batches?

Methodological Answer:

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign ambiguous protons/carbons .
  • X-ray Crystallography : Definitive structural elucidation to confirm bond angles and torsional conformations, especially if unexpected peaks arise .
  • Variable Temperature NMR : Identify dynamic processes (e.g., cyclohexyl ring flipping) that may cause spectral inconsistencies .

(Advanced) How can computational chemistry methods be applied to predict the binding interactions of this compound with potential biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with fungal enzymes (e.g., cytochrome P450), leveraging the compound’s reported antifungal activity .
  • MD Simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) to evaluate the impact of cyclohexyl group flexibility .
  • QSAR Modeling : Corrogate substituent effects (e.g., logP, polar surface area) with bioactivity data to prioritize derivatives for synthesis .

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